molecular formula C23H20N2O5S B10875893 3,4-dimethoxy-N-[(2-methoxydibenzo[b,d]furan-3-yl)carbamothioyl]benzamide

3,4-dimethoxy-N-[(2-methoxydibenzo[b,d]furan-3-yl)carbamothioyl]benzamide

Cat. No.: B10875893
M. Wt: 436.5 g/mol
InChI Key: XEGYAPNTEQHAQX-UHFFFAOYSA-N
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Description

N-(3,4-DIMETHOXYBENZOYL)-N’-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)THIOUREA is a complex organic compound that belongs to the class of thioureas. This compound is characterized by the presence of a benzoic acid derivative and a dibenzofuran moiety, both of which are substituted with methoxy groups. The thiourea linkage connects these two aromatic systems, imparting unique chemical and physical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DIMETHOXYBENZOYL)-N’-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)THIOUREA typically involves the following steps:

    Preparation of 3,4-Dimethoxybenzoic Acid Chloride: This is achieved by reacting 3,4-dimethoxybenzoic acid with thionyl chloride under reflux conditions.

    Synthesis of 2-Methoxydibenzofuran-3-amine: This intermediate is prepared by nitration of dibenzofuran, followed by reduction and subsequent methylation.

    Formation of Thiourea Linkage: The final step involves the reaction of 3,4-dimethoxybenzoyl chloride with 2-methoxydibenzofuran-3-amine in the presence of ammonium thiocyanate, leading to the formation of the desired thiourea compound.

Industrial Production Methods

Industrial production of N-(3,4-DIMETHOXYBENZOYL)-N’-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)THIOUREA follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-DIMETHOXYBENZOYL)-N’-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)THIOUREA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or thiols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium ethoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Sodium ethoxide in ethanol, potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3,4-DIMETHOXYBENZOYL)-N’-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)THIOUREA has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases.

    Medicine: Explored for its anticancer properties, showing potential in inhibiting the growth of certain cancer cell lines.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(3,4-DIMETHOXYBENZOYL)-N’-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)THIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of enzymes, inhibiting their activity by forming stable complexes. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects. The methoxy and thiourea groups play a crucial role in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-DIMETHOXYBENZOYL)-N’-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)UREA: Similar structure but with a urea linkage instead of thiourea.

    N-(3,4-DIMETHOXYBENZOYL)-N’-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)CARBAMATE: Contains a carbamate group instead of thiourea.

    N-(3,4-DIMETHOXYBENZOYL)-N’-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)SULFONAMIDE: Features a sulfonamide group in place of thiourea.

Uniqueness

N-(3,4-DIMETHOXYBENZOYL)-N’-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)THIOUREA is unique due to its thiourea linkage, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of methoxy groups enhances its solubility and interaction with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H20N2O5S

Molecular Weight

436.5 g/mol

IUPAC Name

3,4-dimethoxy-N-[(2-methoxydibenzofuran-3-yl)carbamothioyl]benzamide

InChI

InChI=1S/C23H20N2O5S/c1-27-18-9-8-13(10-21(18)29-3)22(26)25-23(31)24-16-12-19-15(11-20(16)28-2)14-6-4-5-7-17(14)30-19/h4-12H,1-3H3,(H2,24,25,26,31)

InChI Key

XEGYAPNTEQHAQX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=C(C=C3C4=CC=CC=C4OC3=C2)OC)OC

Origin of Product

United States

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